molecular formula C12H17Br2N3O2 B1448762 Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate CAS No. 1445951-62-1

Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

Cat. No.: B1448762
CAS No.: 1445951-62-1
M. Wt: 395.09 g/mol
InChI Key: HUTPZSGWMGPOHM-UHFFFAOYSA-N
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Description

Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate is a useful research compound. Its molecular formula is C12H17Br2N3O2 and its molecular weight is 395.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds indicates a focus on synthesis and structural characterization. A study by Dzedulionytė et al. (2022) detailed the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, employing a regioselective strategy to synthesize ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, further treated with amines to yield target compounds. The synthesized compounds' structures were confirmed using spectroscopy and mass spectrometry, illustrating a significant interest in the synthesis of complex heterocyclic compounds for potential applications in various fields (Dzedulionytė et al., 2022).

Novel Synthesis Methods

Additionally, research by Masurier et al. (2012) introduced a series of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones, a new family of azaheterocycle-fused [1,3]diazepines, synthesized in four steps. This work emphasizes the scientific community's ongoing efforts to develop novel and efficient synthesis methods for such complex molecules (Masurier et al., 2012).

Application in Heterocyclic Compound Synthesis

Moreover, Preti et al. (2010) described the synthesis of diversely functionalized imidazole-4-carboxylates through microwave-assisted 1,5-electrocyclization, highlighting the use of advanced techniques to synthesize and modify heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Preti et al., 2010).

Properties

IUPAC Name

tert-butyl 1,3-dibromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)16-5-4-8-9(13)15-10(14)17(8)7-6-16/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPZSGWMGPOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Reactant of Route 5
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Reactant of Route 6
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

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